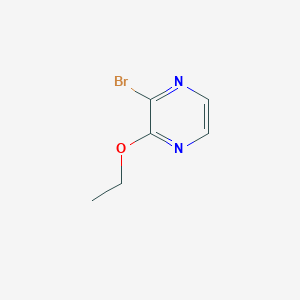

2-Bromo-3-ethoxypyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-ethoxypyrazine is a heterocyclic organic compound that contains a pyrazine ring substituted with a bromine atom at the second position and an ethoxy group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-ethoxypyrazine typically involves the bromination of 3-ethoxypyrazine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.

Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products:

- Substitution reactions yield various substituted pyrazines.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in dihydropyrazine derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-3-ethoxypyrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: It is used in the development of materials with unique electronic and optical properties.

Mecanismo De Acción

The mechanism by which 2-Bromo-3-ethoxypyrazine exerts its effects depends on the specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethoxy group play crucial roles in determining the compound’s reactivity and interaction with biological molecules.

Comparación Con Compuestos Similares

2-Bromo-3-methoxypyrazine: Similar in structure but with a methoxy group instead of an ethoxy group.

3-Bromo-2-ethoxypyrazine: The positions of the bromine and ethoxy groups are reversed.

2-Chloro-3-ethoxypyrazine: Contains a chlorine atom instead of a bromine atom.

Uniqueness: 2-Bromo-3-ethoxypyrazine is unique due to the specific positioning of the bromine and ethoxy groups, which influences its chemical reactivity and potential applications. The presence of the bromine atom makes it a versatile intermediate for further functionalization, while the ethoxy group can be modified to introduce additional functional groups.

Actividad Biológica

2-Bromo-3-ethoxypyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and potential applications, focusing on its role as an anticancer agent and its interaction with various biological pathways.

This compound can be synthesized through bromination of 3-ethoxypyrazine. The process typically involves treating the pyrazine derivative with bromine in a suitable solvent under controlled conditions. The resulting compound exhibits unique properties due to the presence of the bromine and ethoxy substituents, which influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, derivatives containing ethoxy groups have shown improved potency against various cancer cell lines. In particular, compound 7a, which includes an ethoxypyrazine substituent, demonstrated significant anti-survival effects in MV4-11 cells, a model for acute myeloid leukemia (AML) .

Table 1: Anticancer Activity of this compound Derivatives

The biological activity of this compound is primarily attributed to its ability to activate specific signaling pathways involved in cell proliferation and apoptosis. The compound has been observed to induce apoptosis in cancer cells by activating caspases, which are critical for the apoptotic process. For example, treatment with compound 7a led to increased levels of active caspase-9 and decreased levels of procaspase-3 in treated cells .

Case Studies

Several case studies have investigated the effects of this compound in vitro:

- MV4-11 Cell Line Study : In this study, MV4-11 cells treated with compound 7a exhibited significant reductions in cell viability, indicating strong anticancer potential. The study measured cell survival rates over various treatment times and concentrations, demonstrating a dose-dependent response.

- HeLa Cell Line Study : Another study focused on the effects of related compounds on HeLa cells, where growth inhibition was noted at concentrations as low as 5 µM after prolonged exposure . This suggests that structural modifications can enhance biological activity.

Propiedades

IUPAC Name |

2-bromo-3-ethoxypyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKAGNYHIYGFKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.